Boc-3-(4-pyridyl)-D-alanine
Overview
Description
“Boc-3-(4-pyridyl)-D-alanine” is a compound with the molecular formula C13H18N2O41. It is also known by other names such as “Boc-L-4-Pyridylalanine”, “Boc-Ala (4-pyridyl)-OH”, and "(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid"1.
Synthesis Analysis
The synthesis of “Boc-3-(4-pyridyl)-D-alanine” is not explicitly mentioned in the search results. However, it’s worth noting that these compounds are often used in proteomics research2.
Molecular Structure Analysis
The compound has a molecular weight of 266.29 g/mol1. The IUPAC name is "(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid"1. The InChI string and SMILES string provide a textual representation of the compound’s structure1.
Chemical Reactions Analysis
Specific chemical reactions involving “Boc-3-(4-pyridyl)-D-alanine” are not detailed in the search results. However, it’s part of the family of pyrazolopyridines, which are known to have diverse chemical properties and reactivity3.
Physical And Chemical Properties Analysis
“Boc-3-(4-pyridyl)-D-alanine” has a molecular weight of 266.29 g/mol1. Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Scientific Research Applications
Synthesis of Highly Functionalized Dihydropyridylalanines and Pyridylalanines
A study by Dondoni et al. (2004) developed an efficient route to synthesize highly functionalized β-(2-pyridyl)- and β-(4-pyridyl)alanines, along with their 1,4-dihydro and N-oxide derivatives, through a one-pot thermal Hantzsch-type cyclocondensation. These heterocyclic α-amino acids were incorporated into peptides, highlighting their potential in peptide synthesis and modification (Dondoni et al., 2004).
Solid-Phase Synthesis of RNase S-Peptide Analogues
Hoes et al. (1980) synthesized analogues of the N-terminal tetradecapeptide of ribonuclease A, where the active site histidine-12 residue was replaced by β-(2-pyridyl)-L-alanine and β-(4-pyridyl)-L-alanine. This work demonstrates the use of pyridylalanines in mimicking active sites of enzymes, offering insights into enzyme function and potential for drug development (Hoes et al., 1980).
Synthesis of Protected 2-Pyrrolylalanine for Peptide Chemistry
Doerr and Lubell (2012) synthesized protected enantiopure 2-pyrrolylalanine, an electron-rich arylalanine (histidine) analog with π-donor capability, for application in peptide science. This compound was used in a study to understand the influence of the pyrrole moiety on the prolyl amide isomer equilibrium, offering valuable information for peptide-based drug design (Doerr & Lubell, 2012).
Preparation of Polyamides Containing Imidazole and Pyrrole Amino Acids
Baird and Dervan (1996) described the solid-phase synthesis of DNA-binding polyamides containing N-methylimidazole and N-methylpyrrole amino acids. This work illustrates the application of modified amino acids in creating specific DNA-binding molecules, which could have implications in gene regulation and therapy (Baird & Dervan, 1996).
Safety And Hazards
Specific safety and hazard information for “Boc-3-(4-pyridyl)-D-alanine” is not available in the search results. It’s always important to handle all chemicals with appropriate safety precautions.
Future Directions
The future directions for “Boc-3-(4-pyridyl)-D-alanine” are not explicitly mentioned in the search results. Given its use in proteomics research2, it may continue to be used in the study of proteins and their functions.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, further research or consultation with a subject matter expert may be required.
properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYWDMKESUACOU-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=NC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3-(4-pyridyl)-D-alanine | |
CAS RN |
37535-58-3 | |
Record name | Boc-3-(4-pyridyl)-D-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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